molecular formula C17H13IN2O3 B6087203 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide

Cat. No. B6087203
M. Wt: 420.20 g/mol
InChI Key: UFEGLCHWRLSUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first discovered in 2009 and has since been extensively studied for its ability to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide involves the inhibition of NAE, which is required for the activation of the ubiquitin-proteasome system. NAE catalyzes the activation of NEDD8, a small ubiquitin-like protein, which is then conjugated to target proteins to regulate their stability and function. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide binds to the active site of NAE, preventing the activation of NEDD8 and inhibiting the downstream ubiquitination and degradation of target proteins. This results in the accumulation of misfolded and damaged proteins in cells, leading to cell death or senescence.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has been shown to induce cell death or senescence in various cancer cell lines, including leukemia, lymphoma, breast, and prostate cancer cells. The compound has also been shown to inhibit the replication of several viruses, including human papillomavirus (HPV) and hepatitis B virus (HBV), by disrupting the viral protein degradation pathways. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has been reported to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide is its specificity for NAE, which allows for the selective inhibition of protein degradation pathways in cells. This specificity also reduces the potential for off-target effects and toxicity in normal cells and tissues. However, the complex synthesis process and low solubility of the compound can make it difficult to obtain high yields of pure product for use in lab experiments. In addition, the potential for drug resistance and the need for combination therapies may limit the effectiveness of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide as a standalone treatment for cancer and other diseases.

Future Directions

Future research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide is focused on identifying new therapeutic applications for the compound and optimizing its synthesis and delivery methods. One potential area of application is in the treatment of viral infections, where 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has shown promising results in inhibiting viral replication. The compound may also have potential in the treatment of inflammatory disorders, where abnormal protein degradation pathways have been implicated in disease pathogenesis. Further research is needed to determine the optimal dosing and delivery methods for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide, as well as the potential for drug resistance and combination therapies.

Synthesis Methods

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide involves several steps, starting with the reaction of 2-iodobenzoic acid with 2-amino-3-methylbutan-1-ol to form the corresponding amide. The amide is then subjected to a series of reactions, including cyclization, oxidation, and acylation, to yield the final product. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of pure product.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the activity of NAE, which is required for the activation of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins in cells. This accumulation can result in cell death or senescence, making 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide a promising candidate for the treatment of cancer and other diseases characterized by abnormal protein degradation pathways.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-iodophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O3/c18-13-7-3-4-8-14(13)19-15(21)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEGLCHWRLSUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)propanamide

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